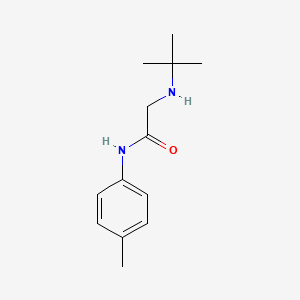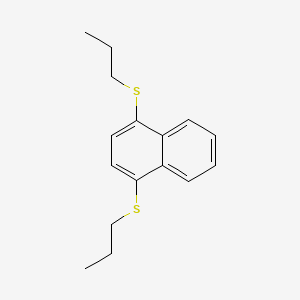
1,4-Bis(propylsulfanyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(propylsulfanyl)naphthalene is an organic compound belonging to the naphthalene family. Naphthalenes are characterized by their two fused benzene rings, which provide a stable aromatic structure. The addition of propylsulfanyl groups at the 1 and 4 positions of the naphthalene ring introduces sulfur atoms, which can significantly alter the compound’s chemical and physical properties.
Preparation Methods
The synthesis of 1,4-Bis(propylsulfanyl)naphthalene typically involves the reaction of 1,4-dihalonaphthalene with propylthiol in the presence of a base. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
Temperature: Reflux conditions (around 80-100°C)
The reaction proceeds via a nucleophilic substitution mechanism, where the halogen atoms are replaced by propylsulfanyl groups. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
1,4-Bis(propylsulfanyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H2O2 typically yields sulfoxides, while more vigorous conditions with m-CPBA can produce sulfones.
Scientific Research Applications
1,4-Bis(propylsulfanyl)naphthalene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(propylsulfanyl)naphthalene involves its interaction with various molecular targets. The sulfur atoms in the propylsulfanyl groups can form strong interactions with metal ions and other electrophilic species, influencing the compound’s reactivity and biological activity. The aromatic ring provides a stable platform for these interactions, allowing the compound to participate in various chemical and biological processes.
Comparison with Similar Compounds
1,4-Bis(propylsulfanyl)naphthalene can be compared with other naphthalene derivatives, such as:
1,4-Bis(chloromethyl)naphthalene: Similar in structure but with chloromethyl groups instead of propylsulfanyl groups.
1,5-Bis(propylsulfanyl)naphthalene: The propylsulfanyl groups are positioned differently, which can affect the compound’s properties and reactivity.
1,4-Dimethylnaphthalene: Lacks sulfur atoms, resulting in different chemical and physical properties.
The uniqueness of this compound lies in the presence of sulfur atoms, which impart distinct reactivity and potential biological activities compared to its analogs.
Properties
CAS No. |
661470-10-6 |
|---|---|
Molecular Formula |
C16H20S2 |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
1,4-bis(propylsulfanyl)naphthalene |
InChI |
InChI=1S/C16H20S2/c1-3-11-17-15-9-10-16(18-12-4-2)14-8-6-5-7-13(14)15/h5-10H,3-4,11-12H2,1-2H3 |
InChI Key |
PMIQIWMABZSTPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC=C(C2=CC=CC=C21)SCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


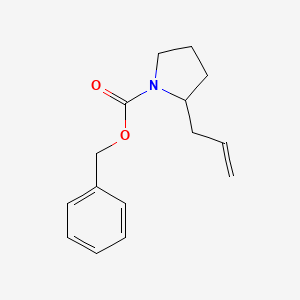
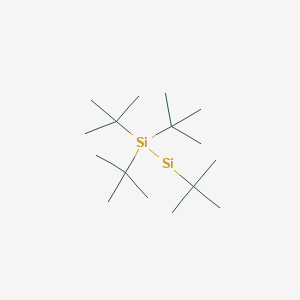
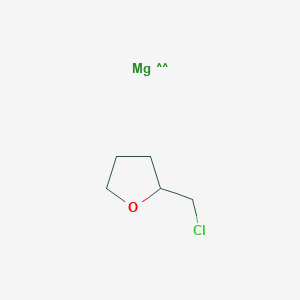
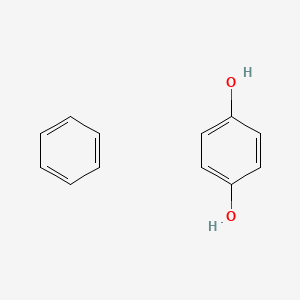
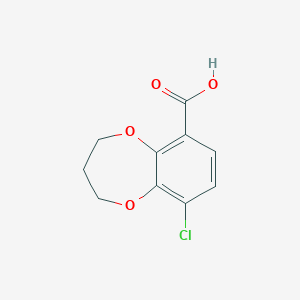
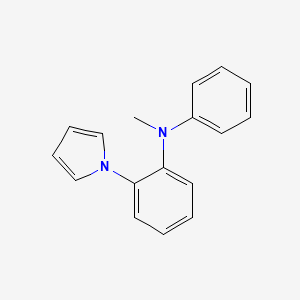
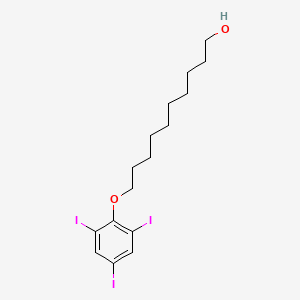


![Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol](/img/structure/B12524272.png)
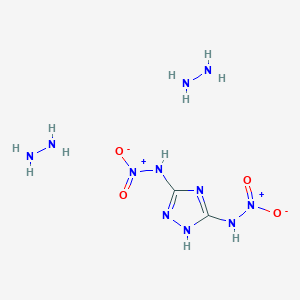
![(1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine](/img/structure/B12524290.png)
![4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12524293.png)
